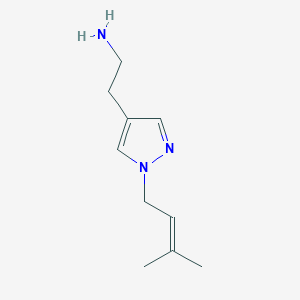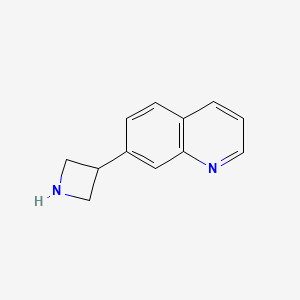
7-(Azetidin-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Azetidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azetidine moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is known for its aromaticity and stability, while the azetidine ring introduces strain and reactivity, making this compound a versatile scaffold for chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-3-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the azetidine moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The azetidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.
化学反応の分析
Types of Reactions: 7-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The azetidine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Substituted quinoline and azetidine derivatives from substitution reactions.
科学的研究の応用
7-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It serves as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 7-(Azetidin-3-yl)quinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The quinoline ring often interacts with nucleic acids or proteins, while the azetidine ring can enhance binding affinity and specificity. Molecular targets may include kinases, proteases, and other critical enzymes involved in disease pathways.
類似化合物との比較
Quinoline: Shares the quinoline ring but lacks the azetidine moiety, resulting in different reactivity and applications.
Azetidine: Contains the azetidine ring but lacks the quinoline moiety, leading to distinct chemical properties and uses.
Quinoline-based Azetidinones: Compounds that combine quinoline and azetidine structures, similar to 7-(Azetidin-3-yl)quinoline but with variations in substitution patterns.
Uniqueness: this compound is unique due to the combination of the quinoline and azetidine rings, which imparts a balance of stability and reactivity. This duality allows for diverse chemical modifications and a broad range of applications, making it a valuable compound in both research and industry.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
7-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2 |
InChIキー |
IDRXUXAOIJTEHM-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


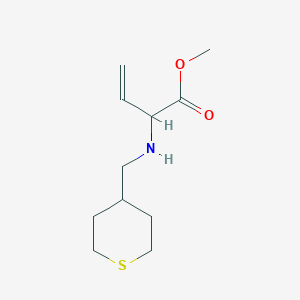
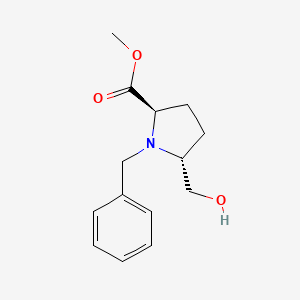
![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
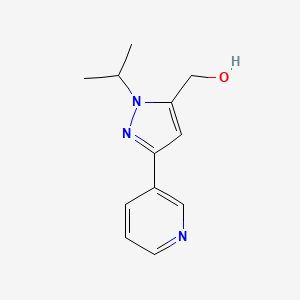


![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)

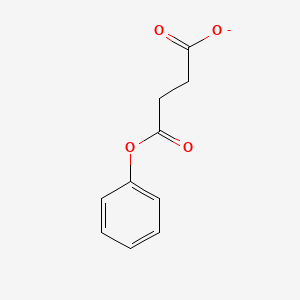
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
